tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Catalog No.
S1524241
CAS No.
134575-17-0
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-y...

CAS Number

134575-17-0

Product Name

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?

InChI Key

QIYOMZXJQAKHEK-DHBOJHSNSA-N

SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2

Synonyms

(1α,5α,6α)-3-Azabicyclo[3.1.0]hex-6-yl-carbamic Acid 1,1-Dimethylethyl Ester; CP-101537;

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2

Tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a bicyclic compound characterized by a unique azabicyclic structure. Its molecular formula is C10H18N2O2, and it has a molecular weight of approximately 198.27 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and an azabicyclo structure, which imparts distinctive chemical properties and potential biological activities .

Typical of carbamates, including hydrolysis, where it can react with water to form the corresponding amine and carbonic acid derivatives. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the carbamate functional group. The stability of the bicyclic structure contributes to its reactivity profile, allowing for selective modifications that can enhance its biological activity or alter its physicochemical properties .

Tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate exhibits notable biological activity, particularly in pharmacological contexts. It has been associated with central nervous system effects and may influence neurotransmitter systems due to its structural similarity to certain neuroactive compounds. Toxicological assessments indicate that it may be harmful if ingested and can cause allergic skin reactions, highlighting the importance of safety precautions in handling this compound .

Several synthesis methods have been reported for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate:

  • Starting Materials: The synthesis typically begins with readily available bicyclic precursors.
  • Carbamoylation Reaction: A common method involves the reaction of an amine derived from the bicyclic precursor with tert-butyl chloroformate to form the carbamate.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

This compound has potential applications in medicinal chemistry and pharmacology due to its unique structural features. It may serve as a lead compound for developing new drugs targeting neurological disorders or as a tool in biochemical research for studying neurotransmitter systems. Additionally, its reactivity allows for further chemical modifications that could enhance its biological efficacy or selectivity .

Interaction studies involving tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate focus on its binding affinity to various receptors and enzymes within the central nervous system. Preliminary studies suggest that it may interact with specific neurotransmitter receptors, potentially modulating their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate:

Compound NameStructure TypeUnique Features
Cyclopentyl carbamateCarbamateSimpler cyclic structure; less sterically hindered
Benzyl carbamateCarbamateAromatic ring enhances lipophilicity; different receptor interactions
N-methyl carbamateCarbamateMethyl substitution alters reactivity and biological profile

The uniqueness of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate lies in its bicyclic framework combined with a tert-butyl group, which provides distinct steric and electronic properties that differentiate it from other carbamates .

The target compound, systematically named tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate, possesses molecular formula C₁₀H₁₈N₂O₂ with a molecular weight of 198.27 g/mol. The structure features a highly constrained bicyclo[3.1.0]hexane core where a three-membered cyclopropane ring is fused to a five-membered pyrrolidine ring. This arrangement creates significant ring strain, estimated at approximately 27.5 kcal/mol for the parent bicyclo[3.1.0]hexane system, which contributes both to the compound's reactivity and its biological activity.

The stereochemistry of the molecule is precisely defined, with the 1R,5S,6r configuration established through various asymmetric synthetic approaches. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality provides stability during synthetic manipulations while allowing for subsequent deprotection under mild acidic conditions. The compound is typically isolated as a crystalline solid with good stability under standard laboratory conditions, though it requires protection from moisture and light during long-term storage.

Spectroscopic analysis reveals characteristic features consistent with the bicyclic structure. The ¹H NMR spectrum shows distinct signals for the cyclopropane protons, the bridgehead positions, and the tert-butyl protecting group. The compound exhibits moderate solubility in organic solvents such as dichloromethane and tetrahydrofuran, while showing limited solubility in water due to its lipophilic nature.

XLogP3

0.6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Dates

Modify: 2023-08-15

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